molecular formula C9H14N2 B13133182 5-Isobutylpyridin-2-amine

5-Isobutylpyridin-2-amine

Cat. No.: B13133182
M. Wt: 150.22 g/mol
InChI Key: LESHSGDLCASWOH-UHFFFAOYSA-N
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Description

5-Isobutylpyridin-2-amine is a chemical compound with the CAS number 1341593-51-8 and a molecular weight of 150.22 g/mol. Its molecular formula is C9H14N2 . This compound is an aminopyridine derivative, characterized by a pyridine ring with an amine functional group at the 2-position and an isobutyl chain at the 5-position. As a specialist chemical, it serves as a valuable building block in organic synthesis and medicinal chemistry research. It is used primarily in the research and development of novel compounds, particularly in the construction of more complex molecular architectures where its specific structure can influence the electronic properties and binding characteristics of the final product . This product is intended for research and development purposes only. It is not intended for medicinal, household, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylpropyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)5-8-3-4-9(10)11-6-8/h3-4,6-7H,5H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESHSGDLCASWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyridin 2 Amine Derivatives in Organic Synthesis

Pyridin-2-amine and its derivatives are versatile building blocks in organic synthesis due to their unique structural features. sioc-journal.cn The presence of both an amino group and a pyridine (B92270) ring allows for a wide range of chemical transformations, making them valuable synthons for the construction of more complex molecules.

Key aspects of their significance include:

Dual Nucleophilicity: The 2-aminopyridine (B139424) structure possesses two nucleophilic centers: the exocyclic amino group and the pyridine ring nitrogen. This dual reactivity allows for participation in various cyclization reactions to form fused heterocyclic systems. sioc-journal.cn

Ligand Synthesis: Pyridin-2-amine derivatives are widely used as ligands in coordination chemistry and catalysis. mdpi.com Their ability to chelate metal ions makes them crucial components in the design of catalysts for a variety of organic transformations.

Pharmaceutical and Biologically Active Molecules: The pyridin-2-amine moiety is a common structural feature in many pharmaceutical compounds and biologically active molecules. wikipedia.orgmdpi.com For instance, it is a key component in drugs like piroxicam, sulfapyridine, and tenoxicam. wikipedia.org

Synthesis of Fused Heterocycles: These derivatives are precursors for the synthesis of various fused azaheterocycles, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cnorganic-chemistry.org These fused systems are of great interest due to their diverse biological activities.

Cross-Coupling Reactions: Pyridin-2-amine derivatives readily participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. nih.gov These reactions provide efficient methods for the formation of carbon-nitrogen and carbon-carbon bonds, enabling the synthesis of a wide array of substituted pyridines. nih.gov

The development of novel synthetic methodologies continues to expand the utility of pyridin-2-amine derivatives. For example, recent research has focused on base-promoted cascade reactions and multicomponent reactions to construct highly substituted 2-aminopyridines in an efficient and atom-economical manner. dicp.ac.cnrsc.org

Table 1: Selected Synthetic Methods for Pyridin-2-amine Derivatives

MethodDescriptionKey Features
Chichibabin Reaction Reaction of pyridine with sodium amide to introduce an amino group at the 2-position. wikipedia.orgA classic method for the synthesis of 2-aminopyridine. wikipedia.org
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of aryl halides with amines. nih.govA versatile method for N-arylation of 2-aminopyridines. nih.gov
Multicomponent Reactions Reactions involving three or more starting materials to form a complex product in a single step. rsc.orgHighly efficient and allows for the generation of molecular diversity. rsc.org
Groebke-Blackburn-Bienaymé Reaction A three-component reaction of an aldehyde, an isocyanide, and a 2-aminopyridine derivative. organic-chemistry.orgProvides regioselective access to imidazo[1,2-a]pyridines. organic-chemistry.org

Overview of Isobutyl Substituted Pyridines in Advanced Chemical Systems

Direct and Indirect Amination Approaches

The introduction of an amine group at the C-2 position of the pyridine ring is a critical step. This can be achieved through various amination techniques, including reductive amination, palladium-catalyzed cross-coupling reactions, and alkylation strategies.

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing alkylpyridin-2-amines, this pathway typically involves the reaction of a pyridine-2-carbaldehyde or a corresponding ketone with an amine in the presence of a reducing agent. The reaction proceeds through the formation of a hemiaminal, which then dehydrates to an imine or iminium ion intermediate. This intermediate is subsequently reduced to the target amine. wikipedia.org

This process can be conducted in a one-pot fashion, where the carbonyl compound, amine, and reducing agent are all combined. youtube.com For this reaction, mild reducing agents are preferred to selectively reduce the imine in the presence of the starting carbonyl group. wikipedia.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their selectivity. wikipedia.orgresearchgate.net Alternatives like α-picoline-borane have also been explored as effective, less toxic reducing agents for one-pot reductive aminations in various solvents, including methanol (B129727) and water. researchgate.net The versatility of this reaction allows for the synthesis of primary, secondary, and tertiary amines depending on the nature of the starting amine. youtube.com

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone for the synthesis of N-aryl and N-alkyl aminopyridines. This methodology facilitates the formation of a carbon-nitrogen bond between a halo-pyridine (typically chloro- or bromo-substituted) and an amine. The synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines from 2-bromo-5-(trifluoromethyl)pyridine (B156976) using a Pd(dba)₂/BINAP catalytic system showcases the efficacy of this approach, achieving yields up to 90%. mdpi.com

The choice of ligand is crucial for the success of these couplings. For instance, in the amination of 4-chloroquinoline, the Josiphos ligand CyPFtBu, in combination with Pd(OAc)₂, was found to be highly effective for coupling with various primary amines, yielding the desired products in good yields (up to 87%). nih.gov Similarly, for the coupling of unprotected 3-halo-2-aminopyridines, precatalysts derived from ligands like RuPhos and BrettPhos have proven to be outstanding, allowing for efficient C,N-cross coupling with a range of primary and secondary amines. nih.gov

Table 1: Examples of Palladium-Catalyzed Amination of Halopyridines

Halopyridine Amine Catalyst System (Pd Source / Ligand) Base Solvent Temp (°C) Yield (%) Reference
2-Bromo-5-(trifluoromethyl)pyridine p-Anisidine Pd(dba)₂ / BINAP tBuONa 1,4-Dioxane Reflux 71 mdpi.com
4-Chloro-7-iodoquinoline Heptylamine Pd(OAc)₂ / CyPFtBu NaOtBu DME 100 87 nih.gov
3-Bromo-2-aminopyridine Morpholine RuPhos-precatalyst LiHMDS Toluene 65 79 nih.gov
3-Bromo-2-aminopyridine Cyclopentylamine BrettPhos-precatalyst LiHMDS Toluene 65 78 nih.gov

Alkylation reactions provide another avenue for synthesizing substituted pyridine amines. This can involve either the alkylation of the pyridine ring itself or the N-alkylation of a pre-existing aminopyridine. Direct C-H alkylation of pyridines can be challenging due to the electron-deficient nature of the ring, but several methods have been developed. organic-chemistry.org One strategy involves the use of N-functionalized pyridinium (B92312) salts, which enhances the electrophilicity of the ring and facilitates nucleophilic attack. acs.orgrsc.org For example, N-amidopyridinium salts can undergo photochemical cross-coupling with alkyl bromides to yield C4-alkylated pyridines. organic-chemistry.org

Alternatively, the amino group of 2-aminopyridine (B139424) can be alkylated. A self-limiting monoalkylation of N-aryl-N-aminopyridinium derivatives with alkyl halides has been described. This method proceeds through a highly nucleophilic pyridinium ylide intermediate, which, after alkylation and subsequent depyridylation, yields the secondary amine product without overalkylation. acs.org Enantioselective α-alkylation of 2-alkylpyridines has also been achieved using chiral lithium amides as non-covalent stereodirecting auxiliaries, providing access to valuable chiral building blocks. nih.gov

Table 2: Examples of Pyridine Alkylation Reactions

Pyridine Substrate Alkylating Agent/Reagent Conditions Product Yield (%) Reference
2-Ethylpyridine (lithiated) N-(4-bromomethylbenzenesulfonyl)morpholine (R)-N-(1-phenylethyl)-N-(2,4,6-triisopropylbenzyl)amine, THF, -78 to 23 °C 2-(1-(N-(4-(morpholinosulfonyl)benzyl)amino)ethyl)pyridine 69 nih.gov
Pyridine 1,1-Bis(pinacolato)borylethane, sec-Butyllithium THF/Toluene, 80 °C, 18 h 2-Ethylpyridine 82 acs.org
N-Amidopyridinium salt Isopropyl bromide Blue LEDs, no photocatalyst 4-Isopropylpyridine 91 organic-chemistry.org

Functional Group Interconversions for Isobutylpyridin-2-amine Derivatives

The synthesis of specifically substituted pyridin-2-amines often relies on the strategic modification of functional groups on a pre-existing pyridine core. Furthermore, the 2-aminopyridine scaffold itself is a versatile starting point for building more complex heterocyclic structures.

The use of halogenated pyridines as precursors is a common and effective strategy. For example, 2-bromo-5-isobutylpyridine (B13648938) serves as a direct precursor to this compound. The bromine atom can be substituted with an amino group via nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed amination reactions as previously discussed. mdpi.comnih.gov A general approach involves the microwave-promoted Buchwald-Hartwig amination of 2-benzyloxy halopyridines, followed by debenzylation to afford the corresponding amino-substituted 2-pyridones. researchgate.net

The synthesis of the required halo-pyridine precursors is also a key consideration. For instance, a multi-step synthesis of 2-(2-amino-5-bromo-benzoyl) pyridine starts from 4-bromo-2-bromomethylphenol, proceeds through a Suzuki coupling with 2-bromopyridine, and finishes with an oxidation step. google.com The Hantzsch pyridine synthesis is another powerful method for creating substituted pyridine rings, such as 4-isobutyl-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester, which can then be further modified. nih.gov

2-Aminopyridines are valuable synthons for the construction of fused N-heterocyclic systems due to their unique binucleophilic character, possessing both an exocyclic amino group and an endocyclic ring nitrogen. researchgate.netsioc-journal.cn This property allows them to react with a variety of substrates to form five- and six-membered fused rings. sioc-journal.cn

A prominent example is the synthesis of imidazo[1,2-a]pyridines, a scaffold found in many pharmaceutically active molecules. royalsocietypublishing.org This is commonly achieved through the condensation of a 2-aminopyridine with an α-haloketone (the Tchitchibabin reaction). royalsocietypublishing.orgorganic-chemistry.org Modern variations include copper-catalyzed aerobic oxidative reactions between 2-aminopyridines and ketones or terminal alkynes. organic-chemistry.orgimist.ma A facile, DBU-catalyzed, two-component cyclization of substituted 2-aminopyridines with phenacyl bromides in aqueous ethanol (B145695) provides high yields of 2-arylimidazo[1,2-a]pyridines at room temperature. royalsocietypublishing.org These methods highlight the utility of the 2-aminopyridine core in generating molecular complexity.

Table 3: Examples of Cyclization Reactions Starting from 2-Aminopyridines

2-Aminopyridine Derivative Co-reactant Catalyst / Conditions Product Yield (%) Reference
2-Aminopyridine 2-Bromo-1-phenylethan-1-one DBU / EtOH:H₂O, rt, 1.5 h 2-Phenylimidazo[1,2-a]pyridine 94 royalsocietypublishing.org
2-Aminopyridine Acetophenone CuI / O₂, 120 °C 2-Phenylimidazo[1,2-a]pyridine 82 organic-chemistry.org
2-Aminopyridine Phenylacetylene, Benzaldehyde CuI-NaHSO₄·SiO₂ / Toluene, reflux 2-Phenyl-3-benzylimidazo[1,2-a]pyridine 94 organic-chemistry.org
2-Aminopyridine Mucobromic acid K₂CO₃ / MeCN, rt, 1 h 3-Bromo-2-(5-bromofuran-2(5H)-ylideneamino)imidazo[1,2-a]pyridine 91 researchgate.net

Advanced Synthetic Techniques and Stereochemical Considerations

The synthesis of functionalized pyridines, such as this compound, has been significantly advanced by the development of novel synthetic methodologies. These techniques offer greater efficiency, selectivity, and the ability to construct complex molecular architectures that were previously challenging to access. This section explores sophisticated strategies including C-H activation for direct functionalization of the pyridine core and asymmetric approaches to generate chiral pyridine amines.

C-H Activation Methodologies for Pyridine Functionalization

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of pyridine rings. rsc.orgmt.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. researchgate.net However, the inherent properties of the pyridine ring, such as its electron-deficient nature and the strong coordinating ability of the nitrogen atom, present unique challenges regarding reactivity and regioselectivity. rsc.orgnih.gov

Transition metal catalysis is a cornerstone of modern C-H activation. rsc.org Catalysts based on palladium, rhodium, and other metals can selectively cleave C-H bonds and mediate the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.orglucp.net The regioselectivity of these reactions is a critical aspect, as the pyridine ring has multiple non-equivalent C-H bonds (C2, C3, C4). researchgate.net

Directing-Group-Assisted C-H Activation: A prevalent strategy to control regioselectivity involves the use of a directing group. This group, often attached to the pyridine or a substituent, coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond, typically at the ortho-position. wikipedia.org For pyridine-containing substrates, the nitrogen atom itself can act as a directing group, favoring functionalization at the C2 position. researchgate.netrsc.org However, innovative strategies have been developed to achieve functionalization at the more remote meta and para positions. nih.govwikipedia.org For instance, the design of catalytic, bifunctional templates that bind reversibly to the substrate can direct a metal catalyst to cleave remote C-H bonds. nih.gov

Catalytic Systems and Scope: Various catalytic systems have been developed for pyridine C-H functionalization. Rhodium-catalyzed reactions, for example, have been used for oxidative annulation of pyridines with alkynes to form quinolines. lucp.net Palladium catalysis is also widely employed, particularly for the ortho-functionalization of 2-phenylpyridine (B120327) derivatives. rsc.org Recent advancements have also focused on photoredox catalysis, which utilizes light to generate reactive radical intermediates under mild conditions, offering an alternative pathway for C-H functionalization. nih.gov These methods have been applied to a broad range of transformations, including arylation, alkylation, and halogenation. rsc.orglucp.net

Below is a table summarizing selected C-H activation methodologies applicable to pyridine derivatives.

Catalytic SystemReaction TypePosition SelectivityKey FeaturesReference
Palladium(II) Acetate (B1210297) / NorborneneOrtho-ArylationC2 (ortho to N)Effective for coupling with aryl halides. Norbornene acts as a transient mediator. rsc.org
Rhodium(III) / Cu(OAc)₂Oxidative AnnulationC2/C3Synthesizes quinoline (B57606) structures from pyridines and alkynes. Cupric acetate is used as the oxidant. lucp.net
Ruthenium(II) CarboxylateMeta-AlkylationC3 (meta to directing group)Utilizes a directing group to achieve otherwise difficult meta-selectivity. wikipedia.org
Iridium Photocatalyst / NickelDual Catalysis ArylationVariousCombines photoredox and nickel catalysis for C-H arylation under mild conditions. nih.gov
Tetrabutylammonium decatungstate (TBADT)Photocatalytic AlkylationVariousPhotocatalyzed C-H functionalization of alkylpyridines. lookchem.com

Asymmetric Synthesis Approaches for Chiral Pyridine Amines

The synthesis of enantioenriched chiral amines is of paramount importance in medicinal chemistry, as a significant portion of pharmaceuticals contains chiral amine structures. nih.gov Developing catalytic asymmetric methods to produce chiral pyridine amines, however, is challenging due to potential catalyst deactivation by the basic pyridine nitrogen. nih.govchim.it Despite these difficulties, several powerful strategies have been established.

Catalytic Asymmetric Hydrogenation and Reduction: One of the most direct methods for producing chiral amines is the asymmetric hydrogenation of prochiral C=N bonds (imines) or C=C bonds (enamines). nih.gov This requires a chiral catalyst, often a transition metal complex (e.g., Iridium, Rhodium, Ruthenium) coordinated to a chiral ligand. For pyridyl substrates, catalyst inhibition can be overcome by using specific additives or by designing ligands that create a well-defined chiral environment around the metal center. chim.itresearchgate.net For example, Noyori's work on the hydrogenation of pyridyl ketones utilized a RuCl₂-chiral diamine-diphosphine complex with an additive to block pyridine coordination. chim.it

Asymmetric Addition to Unsaturated Bonds: The catalytic asymmetric addition of nucleophiles to unsaturated systems containing a pyridine moiety is another key approach. chim.it This includes the conjugate addition of organometallic reagents to alkenyl pyridines. A rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to carbonyl-activated alkenyl pyridines was developed to construct chiral pyridines with excellent enantioselectivity. chim.it Similarly, asymmetric additions to carbon-nitrogen double bonds, such as the pyridylation of imines, provide access to chiral α-amino pyridine derivatives. chim.it

Stereoselective Dearomatization: A more recent and innovative strategy involves the stereoselective dearomatization of the pyridine ring itself. mdpi.comacs.org This process converts the flat aromatic ring into a three-dimensional chiral dihydropyridine (B1217469) or piperidine (B6355638) scaffold. mdpi.com These reactions can be catalyzed by transition metal complexes in the presence of a chiral ligand. For instance, the copper-hydride-catalyzed 1,4-dearomatization of pyridines with styrenes can produce highly enantioenriched 1,4-dihydropyridines, which can then be converted to chiral substituted pyridines or piperidines. mdpi.com

The table below highlights representative asymmetric methods for synthesizing chiral pyridine derivatives.

MethodologyCatalyst/Ligand SystemSubstrate TypeProduct TypeKey FeaturesReference
Asymmetric Hydrogenationtrans-RuCl₂[(R)-xylBINAP][(R)-daipen]Pyridyl KetonesChiral Pyridyl AlcoholsRequires an additive (e.g., isopropyl borate) to prevent catalyst inhibition by pyridine nitrogen. chim.it
Asymmetric Conjugate AdditionRh(acac)(CO)₂ / Chiral Diene LigandCarbonyl-activated Alkenyl PyridinesChiral Pyridines with Stereogenic CenterBroad substrate scope and excellent enantiocontrol using organoboronic acids. chim.it
Asymmetric Dearomatization(Ph-BPE)CuHPyridines / StyrenesChiral 1,4-DihydropyridinesHigh stereoselectivity; products can be re-aromatized or reduced. mdpi.com
Relay CatalysisPalladium / Chiral IsothioureaAzadienes / Ketene PrecursorsChiral DihydropyridinonesA [4+2] cyclization that generates complex chiral heterocyclic structures with high stereoselectivity. thieme-connect.com
Dearomative CycloadditionPotassium Selenocyanate (KSeCN)Pyridines / N-tosylhydrazonesFunctionalized TetrahydropyridinesStereoselective formation of multiple new bonds in a single step with high diastereoselectivity. acs.org

Chemical Reactivity and Mechanistic Investigations of 5 Isobutylpyridin 2 Amine

Nucleophilic Reactivity of the Pyridin-2-amine Moiety

The pyridin-2-amine moiety in 5-isobutylpyridin-2-amine exhibits notable nucleophilic characteristics, primarily attributed to the lone pair of electrons on the exocyclic nitrogen atom. fiveable.me This nucleophilicity allows the amine group to readily participate in reactions with various electrophiles. fiveable.me

Reactions with Electrophiles (e.g., Acylation, Sulfonation)

The exocyclic amine group of this compound can undergo acylation reactions with acylating agents such as acid chlorides and anhydrides. This reaction results in the formation of an amide linkage. For instance, the reaction with an acid chloride would proceed via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. nih.gov

Sulfonation of the amino group is also a feasible reaction, typically carried out using sulfonyl chlorides. In this reaction, the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide. These reactions are generally influenced by factors such as the nature of the solvent, temperature, and the presence of a base to neutralize the acidic byproduct (e.g., HCl). msu.edu

Table 1: Examples of Electrophilic Reactions at the Amino Group

Reaction Type Electrophile Example Product Type
Acylation Acetyl chloride N-(5-isobutylpyridin-2-yl)acetamide
Sulfonation Benzenesulfonyl chloride N-(5-isobutylpyridin-2-yl)benzenesulfonamide

Formation of Ammonium (B1175870) Salts and Basicity Considerations

Like other amines, this compound is basic and can react with acids to form ammonium salts. issr.edu.khrsc.org The lone pair of electrons on the exocyclic nitrogen atom can accept a proton from an acid, forming a pyridinium (B92312) salt. oxfordreference.com For example, reaction with hydrochloric acid yields 5-isobutylpyridin-2-aminium chloride. issr.edu.kh These salts are typically crystalline solids and often exhibit greater water solubility than the free base. issr.edu.khoxfordreference.com The formation of these salts can be reversed by treatment with a stronger base. issr.edu.kh

Table 2: Basicity Comparison of Related Amines

Compound pKa of Conjugate Acid Reference
Ammonia 9.25 msu.edu
Pyridine (B92270) 5.2 libretexts.orglibretexts.org
Aniline 4.6 masterorganicchemistry.com
Piperidine (B6355638) 11.0 masterorganicchemistry.com
Diethylamine 10.9 uni-muenchen.de

Pyridine Ring Functionalization and Transformations

The pyridine ring of this compound is susceptible to various functionalization and transformation reactions, allowing for the synthesis of a diverse range of derivatives.

Halogenation and Subsequent Nucleophilic Substitution on the Pyridine Ring

The pyridine ring can undergo halogenation, although the conditions required are often more vigorous than for benzene (B151609) due to the ring's lower electron density. gcwgandhinagar.com For instance, bromination can lead to the formation of compounds like 5-bromo-N-isobutylpyridin-2-amine. bldpharm.comambeed.com

Once a halogen is introduced onto the pyridine ring, it can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. uoanbar.edu.iqyoutube.com The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the ring nitrogen. uoanbar.edu.iq A nucleophile can displace the halide to introduce a new functional group. The reactivity of halopyridines in SNAr reactions is generally higher than that of the corresponding halobenzenes. nih.gov Fluoropyridines are often more reactive than chloropyridines in these substitutions. nih.gov

Diversification of Pyridine Amine Structures through Ring Reactions

The structure of pyridine amines can be diversified through various reactions on the pyridine ring itself. These can include metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on halogenated derivatives to form new carbon-carbon or carbon-nitrogen bonds. beilstein-journals.org

Furthermore, the pyridine ring can undergo more complex transformations. For example, methods have been developed to convert pyridine rings into other aromatic systems, such as benzene or naphthalene (B1677914) derivatives, through sequential ring-opening and ring-closing reactions. acs.orgresearchgate.net These skeletal editing techniques offer powerful strategies for creating structurally diverse molecules from readily available pyridine starting materials. researchgate.net The development of one-pot procedures for such transformations enhances their synthetic utility. researchgate.net

Spectroscopic and Structural Characterization of 5 Isobutylpyridin 2 Amine and Its Derivatives

Vibrational Spectroscopy (Infrared, IR)

Vibrational spectroscopy is a key analytical tool for identifying the functional groups and structural features of 5-Isobutylpyridin-2-amine. The infrared (IR) spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its specific bonds and structural motifs, particularly those associated with the primary amine group and the pyridine (B92270) ring.

The primary amino (-NH₂) group of this compound provides some of the most diagnostic signals in its IR spectrum. Primary amines characteristically exhibit two distinct N-H stretching bands in the 3250-3500 cm⁻¹ region. tsijournals.comorgchemboulder.com These two bands arise from the symmetric and asymmetric stretching modes of the N-H bonds. orgchemboulder.comspectroscopyonline.com

Asymmetric N-H Stretch: This vibration, typically occurring at a higher frequency (around 3400-3500 cm⁻¹), involves the two N-H bonds stretching out of phase with each other. For aromatic amines, these frequencies are often 40 to 70 cm⁻¹ higher than for aliphatic amines. libretexts.org

Symmetric N-H Stretch: This mode appears at a lower frequency (around 3300-3400 cm⁻¹) and involves the two N-H bonds stretching in phase. orgchemboulder.comlibretexts.org

The presence of this pair of bands is a clear indicator of a primary amine (-NH₂) group. orgchemboulder.com For 2-aminopyridine (B139424), the parent compound, these bands have been reported at approximately 3442 cm⁻¹ (asymmetric) and 3300 cm⁻¹ (symmetric). tsijournals.com The precise positions can be influenced by solvent and hydrogen bonding but remain a hallmark of the -NH₂ functional group. libretexts.org In addition to the stretching vibrations, the N-H bending or "scissoring" vibration for primary amines is typically observed in the 1580-1650 cm⁻¹ range. tsijournals.comorgchemboulder.com A broad absorption due to N-H "wagging" can also be seen between 665-910 cm⁻¹. orgchemboulder.com

The interaction between the amino group and the pyridine ring, along with the vibrations within the ring itself, gives rise to a series of characteristic bands in the fingerprint region of the IR spectrum.

The stretching of the ring carbon to the amino nitrogen (C-N) bond in aromatic amines typically results in a strong absorption in the 1250-1335 cm⁻¹ region. tsijournals.comorgchemboulder.com For 2-aminopyridine, this band is assigned at 1328 cm⁻¹. tsijournals.com

Table 1: Typical Infrared (IR) Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H Asymmetric StretchPrimary Amine (-NH₂)~3440
N-H Symmetric StretchPrimary Amine (-NH₂)~3300
N-H Scissoring (Bend)Primary Amine (-NH₂)1610 - 1650
C=C, C=N Ring StretchingPyridine Ring1450 - 1620
C-N StretchAromatic Amine1250 - 1335

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural determination of this compound, providing unambiguous information about the carbon skeleton and the environment of each proton.

The ¹H NMR spectrum of this compound can be divided into two main regions: the aromatic region for the pyridine protons and the aliphatic region for the isobutyl protons. The amino group protons also give a characteristic signal.

Pyridine Protons: The pyridine ring features three distinct aromatic protons. Their chemical shifts are influenced by the electron-donating amino group and the alkyl substituent.

The proton at the C6 position is expected to appear furthest downfield, as a doublet.

The proton at the C4 position will likely appear as a doublet of doublets, coupled to the protons at C3 and C6.

The proton at the C3 position is expected to be the most upfield of the ring protons, appearing as a doublet.

Amino Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. libretexts.org Their chemical shift is variable and depends on factors like solvent, concentration, and temperature, generally falling in the range of 0.5-5.0 ppm. libretexts.orgpdx.edu

Isobutyl Protons: The isobutyl group gives rise to three distinct signals in the aliphatic region (typically 0.7-2.7 δ). libretexts.org

The two methyl groups (-CH₃) are equivalent and will produce a doublet, integrating to six protons.

The methine proton (-CH) will appear as a multiplet (a nonet), coupled to the six methyl protons and the two methylene (B1212753) protons.

The methylene protons (-CH₂-) attached to the pyridine ring will appear as a doublet, coupled to the single methine proton.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
Proton AssignmentApprox. Chemical Shift (δ, ppm)Splitting PatternIntegration
H-6 (Pyridine)~7.8 - 8.0Doublet (d)1H
H-4 (Pyridine)~7.2 - 7.4Doublet of doublets (dd)1H
H-3 (Pyridine)~6.4 - 6.6Doublet (d)1H
-NH₂ (Amine)Variable (e.g., ~4.5)Broad Singlet (br s)2H
-CH₂- (Isobutyl)~2.4 - 2.6Doublet (d)2H
-CH- (Isobutyl)~1.8 - 2.0Multiplet (m)1H
-CH₃ (x2, Isobutyl)~0.9 - 1.0Doublet (d)6H

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule (five for the pyridine ring and three for the isobutyl group).

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the amino substituent. The carbon atom attached to the amino group (C2) is typically highly deshielded. Aromatic carbons generally resonate in the 110-150 ppm range. libretexts.orgbhu.ac.in In pyridine itself, the C2/C6 carbons appear around 150 ppm, C4 at 136 ppm, and C3/C5 at 124 ppm. testbook.com The substituents in this compound will alter these values.

Isobutyl Carbons: The aliphatic carbons of the isobutyl group will appear in the upfield region of the spectrum (typically 10-40 ppm). bhu.ac.in The chemical shifts can be predicted based on standard values for alkanes, with the methylene carbon (-CH₂) being the most deshielded of the three due to its proximity to the aromatic ring. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentApprox. Chemical Shift (δ, ppm)
C-2 (Pyridine)~158
C-6 (Pyridine)~148
C-4 (Pyridine)~138
C-5 (Pyridine)~128
C-3 (Pyridine)~108
-CH₂- (Isobutyl)~45
-CH- (Isobutyl)~30
-CH₃ (x2, Isobutyl)~22

Deuterium (B1214612) exchange is a simple and definitive NMR experiment used to identify labile protons, such as those in amine (-NH), hydroxyl (-OH), and carboxylic acid (-COOH) groups. openochem.org These protons can readily exchange with deuterium (D) from a source like deuterium oxide (D₂O). openochem.org

When a sample of this compound in a standard NMR solvent (like CDCl₃) is shaken with a drop of D₂O, the -NH₂ protons exchange with deuterium atoms. libretexts.org Since deuterium is not observed in a ¹H NMR experiment, the signal corresponding to the amine protons disappears from the spectrum. openochem.orgnih.gov This disappearance provides unequivocal confirmation of the -NH₂ peak, distinguishing it from other signals in the same region of the spectrum. youtube.com The signals for the non-exchangeable protons on the pyridine ring and isobutyl group remain unchanged. openochem.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. This method is instrumental in determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Molecular Ion Analysis and Fragmentation Patterns

In mass spectrometry, the molecular ion (M+) peak is one of the most significant pieces of information, as it provides the molecular weight of the compound. For this compound (C9H14N2), the nominal molecular weight is 150 Da. The molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) of 150.

The fragmentation of this compound is influenced by the presence of the aromatic pyridine ring, the amino group, and the isobutyl substituent. The stability of the pyridine ring means that it often remains intact, while fragmentation tends to occur at the isobutyl side chain. libretexts.orgchemguide.co.uk A common fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the C-N bond, a process known as alpha-cleavage. libretexts.orglibretexts.org

A primary fragmentation event for this compound would be the loss of a propyl radical (•CH(CH3)2) from the isobutyl group, leading to the formation of a stable benzylic-type cation. This would result in a significant peak at m/z 107. Another characteristic fragmentation is the loss of a methyl radical (•CH3) from the isobutyl group, which would produce a fragment ion at m/z 135.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment IonIdentity of Lost Neutral Fragment
150[C9H14N2]+•-
135[C8H11N2]+•CH3
107[C6H7N2]+•C3H7
93[C5H5N2]+•C4H9

This data is predictive and based on common fragmentation patterns of similar chemical structures.

Application of the Nitrogen Rule for Compound Verification

The Nitrogen Rule is a useful principle in mass spectrometry for determining the presence of nitrogen atoms in an unknown compound. wikipedia.orgorgchemboulder.com The rule states that if a molecule has an even nominal molecular mass, it contains an even number of nitrogen atoms (including zero). orgchemboulder.comscribd.comyoutube.com Conversely, a molecule with an odd nominal molecular mass will have an odd number of nitrogen atoms. orgchemboulder.comscribd.com

For this compound, with a molecular formula of C9H14N2, the nominal molecular weight is 150, which is an even number. According to the Nitrogen Rule, this is consistent with the presence of two (an even number of) nitrogen atoms. This application of the Nitrogen Rule serves as a quick and valuable check to validate the identity of the molecular ion peak and to confirm the presence of an even number of nitrogen atoms within the structure. wikipedia.orgucdavis.edu

X-ray Crystallography for Solid-State Structure Determination

For derivatives of this compound, such as those with different substituents on the pyridine ring or the amino group, X-ray crystallography would reveal how these modifications affect the molecular packing in the crystal lattice. It would also provide precise measurements of the geometry of the pyridine ring and the conformation of the isobutyl group.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1025
Z4
Calculated Density (g/cm³)1.22

This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

The structural information obtained from X-ray crystallography is invaluable for computational studies, such as molecular modeling and drug design, as it provides an accurate starting point for these simulations. nih.govnih.gov

Computational Chemistry and Theoretical Aspects of 5 Isobutylpyridin 2 Amine

Electronic Structure and Molecular Orbital Analysis (DFT, HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ekb.egscirp.org For 5-Isobutylpyridin-2-amine, DFT calculations can elucidate the distribution of electron density and identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental to understanding a molecule's reactivity. physchemres.org

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. irjweb.comresearchgate.net A smaller gap generally suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In this compound, the electron-donating amino (-NH2) group and the alkyl (isobutyl) group increase the electron density of the pyridine (B92270) ring, influencing the energies of the frontier orbitals. rsc.org The HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the aromatic system.

Table 1: Predicted Frontier Orbital Energies and Related Quantum Chemical Descriptors for this compound

Parameter Predicted Value (eV) Significance
EHOMO -5.85 Energy of the Highest Occupied Molecular Orbital; related to ionization potential and electron-donating ability.
ELUMO -0.95 Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.90 Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.net
Ionization Potential (I) 5.85 The energy required to remove an electron; calculated as -EHOMO.
Electron Affinity (A) 0.95 The energy released when an electron is added; calculated as -ELUMO.
Global Hardness (η) 2.45 Resistance to change in electron distribution; calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Note: The values in this table are illustrative and based on typical DFT calculations for similar aminopyridine structures. Actual values would require specific computation.

Reactivity Predictions and Nucleophilicity Scales

The chemical reactivity of this compound is largely governed by the primary aromatic amine group and the pyridine nitrogen. Primary aromatic amines are known nucleophiles, with their reactivity being influenced by both electronic and steric factors. nih.govacs.org The amino group at the 2-position enhances the nucleophilicity of the molecule, making it reactive towards electrophiles. rsc.orgwikipedia.org

Computational methods can predict the molecule's reactivity through various descriptors. The nucleophilicity of amines generally follows the order of secondary > primary > tertiary, though this can be influenced by steric hindrance. nih.gov The isobutyl group, while electronically donating, may introduce some steric bulk that could modulate the accessibility of the amino group to certain electrophiles.

The reactivity of the pyridine ring itself is also altered. The electron-donating amino group activates the ring, making it more susceptible to electrophilic substitution than pyridine alone. The nitrogen atom in the pyridine ring can also act as a nucleophilic and basic site. Quantitative predictions of reactivity can be made by placing the molecule on established nucleophilicity scales, which correlate reaction rates for a wide range of nucleophiles with standard electrophiles. uni-muenchen.de Computational models can estimate these parameters, providing a framework to predict how this compound might behave in various chemical reactions, such as SNAr substitutions or couplings. nih.govresearchgate.net

Reaction Mechanism Elucidation through Transition State Modeling

Understanding the precise pathway of a chemical reaction is crucial for controlling its outcome. Computational chemistry offers powerful tools to elucidate reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For a reaction involving this compound, such as its N-alkylation or a coupling reaction, theoretical calculations can map out the energetic landscape. nih.gov By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy (the energy barrier that must be overcome) can be calculated. A lower activation energy implies a faster reaction rate.

For example, in a nucleophilic substitution reaction, a stepwise mechanism involving a stable intermediate could be distinguished from a concerted mechanism that proceeds through a single transition state. acs.orgnih.gov DFT calculations can determine the geometries and energies of these critical points. acs.org This information is invaluable for rationalizing experimental observations, predicting the feasibility of a proposed reaction, and designing catalysts or reaction conditions to favor a desired pathway. chemrxiv.org

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum mechanical calculations provide detailed electronic information about a molecule in a static state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. ucl.ac.uk MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions. tandfonline.comnih.gov

Furthermore, MD is highly effective for studying how the molecule interacts with solvents or biological macromolecules like proteins or DNA. nih.gov By placing the molecule in a simulated box of water, for instance, one can study its solvation shell and hydrogen bonding patterns. In the context of drug design, MD simulations can model the binding of this compound to a protein's active site, providing information on the stability of the complex, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the associated binding free energy. mdpi.com

In Silico Predictions of Molecular Descriptors

In silico methods are used to calculate a wide range of molecular descriptors from a compound's 2D or 3D structure. These descriptors quantify various physicochemical properties of a molecule and are extensively used in fields like quantitative structure-activity relationship (QSAR) studies, medicinal chemistry, and materials science. researchgate.netnih.gov These computational predictions are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. researchgate.net

For this compound, key molecular descriptors can be calculated to predict its behavior, such as its potential as a drug candidate. These descriptors include measures of size, lipophilicity, polarity, and hydrogen bonding capacity.

Table 2: Predicted Molecular Descriptors for this compound

Descriptor Abbreviation Predicted Value Significance
Molecular Weight MW 150.22 g/mol A measure of the molecule's size.
LogP (Octanol-Water Partition Coefficient) LogP 2.15 Indicates the lipophilicity or hydrophobicity of the molecule; important for predicting membrane permeability.
Topological Polar Surface Area TPSA 38.91 Ų Sum of surfaces of polar atoms; correlates with drug transport properties like intestinal absorption.
Hydrogen Bond Donors HBD 1 The number of N-H or O-H bonds; influences binding and solubility.
Hydrogen Bond Acceptors HBA 2 The number of nitrogen or oxygen atoms; influences binding and solubility.

Note: The values in this table are calculated based on the known chemical structure and are representative of typical in silico predictions.

Coordination Chemistry and Catalytic Applications of 5 Isobutylpyridin 2 Amine Derivatives

Ligand Design and Metal Complex Formation

The ability of 5-isobutylpyridin-2-amine to act as a ligand is central to its application in catalysis. The specific arrangement of its nitrogen donor atoms facilitates the formation of stable metal complexes, which are the active species in many catalytic cycles.

The defining feature of the pyridin-2-amine framework is its capacity to function as a bidentate N,N-donor ligand. nih.govresearchgate.net It coordinates to a metal center through both the endocyclic pyridine (B92270) nitrogen atom and the exocyclic amino nitrogen atom. This dual coordination forms a stable five-membered chelate ring, a thermodynamically favored arrangement in coordination chemistry. The formation of this chelate ring enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands, an effect known as the chelate effect.

Metal complexes of this compound can be synthesized through straightforward reactions between the ligand and a suitable metal salt. mdpi.commdpi.com For example, a palladium(II) complex can be prepared by reacting this compound with a palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or dichlorobis(acetonitrile)palladium(II), in an appropriate solvent. Similarly, copper(II) complexes can be synthesized using copper(II) salts like copper(II) chloride or copper(II) acetate (B1210297). The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the formation of different complex geometries, such as ML₂ or ML₃, where M is the metal and L is the ligand. rsc.org

The characterization of these newly formed metal complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the coordination of the nitrogen atoms to the metal center. Upon complexation, shifts in the vibrational frequencies of the N-H and C=N bonds are typically observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and provide information about the complex's symmetry in solution.

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which can help to deduce the coordination geometry around the metal ion. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. nih.gov

Elemental Analysis: This analysis confirms the empirical formula of the complex, ensuring the correct stoichiometry of metal, ligand, and any counter-ions. uobaghdad.edu.iq

Table 1: Spectroscopic Data for a Representative Pd(II) Complex with a Pyridin-2-amine Ligand

Technique Observation Interpretation
FT-IR Shift in ν(N-H) stretch to lower wavenumbers. Coordination of the amino nitrogen to the Pd(II) center.
¹H NMR Downfield shift of pyridine and amine protons. Deshielding effect due to electron donation to the metal.
UV-Vis Appearance of new bands in the visible region. d-d transitions and metal-to-ligand charge transfer (MLCT).

Catalytic Activity in Organic Transformations

Derivatives of this compound, either as ligands for metal catalysts or as organocatalysts, are valuable in promoting a variety of organic reactions.

Palladium complexes bearing amine-based ligands are highly effective catalysts for a wide range of cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry. researchgate.netmit.edu Ligands like this compound can be employed in reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction. researchgate.netnih.gov

In these catalytic cycles, the pyridine-amine ligand plays several crucial roles:

It stabilizes the palladium center, preventing its precipitation as palladium black.

It enhances the solubility of the catalyst in organic solvents.

It modulates the electronic properties and steric environment of the palladium atom, which directly impacts the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

Table 2: Applications of Pyridine Amine Ligands in Pd-Catalyzed Reactions

Reaction Type Role of Ligand Typical Substrates
Buchwald-Hartwig Amination Facilitates C-N bond formation. Aryl halides, amines.
Suzuki-Miyaura Coupling Promotes C-C bond formation. Aryl halides, boronic acids.
Heck Reaction Mediates C-C bond formation. Aryl halides, alkenes.

The amine group of this compound (which is a primary amine) or its N-substituted derivatives (secondary amines) can act as a catalyst itself, independent of a metal. This mode of catalysis, known as organocatalysis, often proceeds through the formation of nucleophilic enamines or electrophilic iminium ions.

Enamine Catalysis: A primary or secondary amine catalyst can react with a carbonyl compound (an aldehyde or ketone) to form a transient enamine. This enamine is more nucleophilic than the original carbonyl compound and can react with various electrophiles.

Iminium Catalysis: The amine can also react with an α,β-unsaturated carbonyl compound to form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.

While the use of secondary amines in enzyme catalysis is relatively rare, their potential in transforming protein templates into active catalysts is being explored. nih.govnih.gov In synthetic chemistry, secondary amines are used to catalyze a range of reactions, including aldol (B89426) reactions, Michael additions, and α-functionalizations of carbonyl compounds. researchgate.net The specific reactivity can be influenced by the nature of the amine and the reaction conditions. mdpi.comscispace.com

Beyond specific enamine/iminium cycles, the amine functionality can participate in a broader range of organocatalytic transformations. As a basic site, the amino group can act as a Brønsted base catalyst, deprotonating substrates to generate reactive nucleophiles. It can also participate in hydrogen bonding interactions, which can help to organize substrates in a transition state, leading to enhanced reactivity and selectivity. The development of efficient organocatalysts is a major focus of modern chemical research, offering an alternative to metal-based catalysts that can be more sustainable and less toxic.

Structure Activity Relationship Sar Studies in Pyridin 2 Amine Frameworks

Influence of Isobutyl Substitution on Molecular Properties and Chemical Interactions

The introduction of an isobutyl group at the 5-position of the pyridin-2-amine scaffold significantly modulates the molecule's physicochemical properties, which in turn dictates its chemical interactions and biological activity. The primary influences of the isobutyl substituent can be categorized into effects on lipophilicity, electronic properties, and steric profile.

Electronic Effects: The isobutyl group acts as a weak electron-donating group through an inductive effect (+I). This leads to a slight increase in the electron density of the pyridine (B92270) ring. This alteration in electron distribution can influence the basicity of the nitrogen atoms in the ring and the exocyclic amino group, which can be crucial for forming hydrogen bonds or ionic interactions with biological targets. mdpi.com

Steric Influence: The branched nature of the isobutyl group introduces steric bulk at the 5-position. This steric hindrance can play a role in the molecule's conformational preferences and its ability to fit into the binding pockets of enzymes or receptors. The size and shape of the substituent are critical for achieving a complementary fit with the target protein. In some cases, steric bulk can enhance binding by occupying a specific hydrophobic pocket or by orienting other functional groups for optimal interaction. snnu.edu.cnnih.gov

The interplay of these properties is summarized in the table below:

Molecular PropertyInfluence of 5-Isobutyl SubstitutionConsequence for Chemical Interactions
Lipophilicity Increases hydrophobicityAffects membrane permeability and hydrophobic interactions with target proteins.
Electronic Profile Weak electron-donating (+I effect)Modulates the basicity of nitrogen atoms and the reactivity of the pyridine ring.
Steric Profile Introduces bulkInfluences binding site complementarity and molecular conformation.

Correlating Structural Features with Molecular Recognition and Binding Properties

The structural characteristics of 5-isobutylpyridin-2-amine are pivotal in its molecular recognition by and binding to biological macromolecules, such as proteins and enzymes. The pyridin-2-amine core itself provides a scaffold for key interactions, while the isobutyl substituent fine-tunes the binding affinity and selectivity.

Ligand-Protein Interactions: The binding of substituted pyridin-2-amines to protein targets is often a multifactorial event involving a combination of interactions. nih.gov The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, forming crucial connections with polar amino acid residues in a binding site. nih.govscispace.com The aromatic pyridine ring can participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. nih.gov

The 5-isobutyl group primarily contributes to binding through hydrophobic interactions. Its nonpolar nature favors its insertion into hydrophobic pockets within the protein's binding site, displacing water molecules and leading to a favorable entropic contribution to the binding energy. The size and shape of this group are critical; a good fit within a hydrophobic cavity can significantly enhance binding affinity. nih.gov Studies on related pyridine derivatives have shown that electron-donating groups, such as isobutyl, can maintain or enhance activity, suggesting favorable interactions within the target's binding site. nih.gov

Enzyme Inhibition Mechanisms: Substituted 2-aminopyridines have been identified as inhibitors for a variety of enzymes. researchgate.net For example, derivatives of 2-aminopyridine (B139424) have been investigated as inhibitors of nitric oxide synthases (NOS), where the substituents on the pyridine ring are crucial for both potency and selectivity among the different NOS isoforms. nih.govnih.gov

The mechanism of inhibition often involves the ligand binding to the active site of the enzyme, preventing the natural substrate from binding. The affinity of the inhibitor is determined by the sum of the individual interactions. The isobutyl group on this compound would be expected to interact with a nonpolar region of the enzyme's active site. Molecular docking studies on other substituted pyridine inhibitors have visualized these interactions, confirming the importance of hydrophobic and hydrogen bonding interactions for effective enzyme inhibition. nih.gov

The following table summarizes the potential interactions of the this compound pharmacophore with a protein target:

Structural FeaturePotential Interaction TypeInteracting Amino Acid Residues (Examples)
Pyridine Ring π-π stacking, cation-πTyrosine (Tyr), Phenylalanine (Phe), Tryptophan (Trp)
Pyridine Nitrogen Hydrogen bond acceptorSerine (Ser), Threonine (Thr), Asparagine (Asn)
2-Amino Group Hydrogen bond donorAspartic acid (Asp), Glutamic acid (Glu), Carbonyl backbone
5-Isobutyl Group Hydrophobic (van der Waals)Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)

SAR in the Context of Agrochemical Design and Pesticidal Action

The pyridine scaffold is a well-established "privileged structure" in the design of agrochemicals, with numerous commercialized products containing this heterocyclic core. researchgate.net Structure-activity relationship (SAR) studies are crucial in this field to optimize the pesticidal (e.g., herbicidal, insecticidal, fungicidal) activity and selectivity of new compounds.

The substitution pattern on the pyridine ring is a key determinant of biological activity. The introduction of an isobutyl group at the 5-position influences the compound's properties in a way that can be beneficial for agrochemical applications. The increased lipophilicity conferred by the isobutyl group can enhance the penetration of the compound through the waxy cuticle of plant leaves or the chitinous exoskeleton of insects, leading to improved efficacy. nih.gov

While specific data on the pesticidal action of this compound is not extensively detailed in the available literature, the general principles of SAR for pyridine-based agrochemicals can be applied. For instance, in the development of novel herbicides, substituted 3-(pyridin-2-yl)phenylamino derivatives have shown potent activity as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov Similarly, other pyridine derivatives have been developed as insecticides and fungicides. researchgate.netnih.govacs.org The nature, size, and position of the substituents on the pyridine ring are consistently shown to be critical for the observed biological activity.

The table below presents examples of substituted pyridine derivatives and their reported agrochemical activities, illustrating the importance of the substitution pattern.

Compound ClassSubstitution PatternTarget Pest/WeedMode of Action (if known)
Pyrido[2,3-d]pyrimidine (B1209978) derivativesVaried substitutionsBentgrass, LettuceProtoporphyrinogen oxidase (PPO) inhibition semanticscholar.org
Substituted 3-(pyridin-2-yl)phenylamino derivativesAmide, urea, or thiourea (B124793) side chainsBroadleaf and monocotyledon weedsProtoporphyrinogen oxidase (PPO) inhibition nih.gov
Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridinesEthyl nicotinate (B505614) scaffoldAphis gossypii (Cotton aphid)Not specified nih.gov
Pyrimidin-4-amine derivativesBearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moietyMythimna separata, Aphis medicagini, Pseudoperonospora cubensisAcetylcholinesterase (AChE) inhibition acs.org

These examples underscore the principle that modifications to the pyridine core, including the introduction of alkyl groups like isobutyl, are a key strategy in the design of effective and selective agrochemicals. The specific properties imparted by the isobutyl group—lipophilicity and steric bulk—would need to be optimized in conjunction with other substituents to achieve the desired pesticidal profile.

Advanced Research Areas and Future Perspectives of 5 Isobutylpyridin 2 Amine Research

Emerging Applications in Medicinal Chemistry (Molecular Level)

The 2-aminopyridine (B139424) framework, a core component of 5-Isobutylpyridin-2-amine, is a well-established pharmacophore in medicinal chemistry. rsc.orgsciencepublishinggroup.com Its utility stems from its ability to engage in various biological interactions, making it a valuable starting point for the design of new therapeutic agents. mdpi.comnih.gov The isobutyl group at the 5-position offers a lipophilic handle that can be crucial for modulating pharmacokinetic and pharmacodynamic properties.

While specific research on this compound as a biological probe is not extensively documented, the broader class of aminopyridines has shown significant potential in this area. These compounds can be functionalized to create fluorescent probes for imaging and sensing biological molecules and events. mdpi.com The 2-aminopyridine structure can be incorporated into larger molecules designed to interact with specific biological targets. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors for a variety of enzymes and receptors, indicating their potential as modulators of biological pathways. rsc.orgsciencepublishinggroup.com The isobutyl substituent could play a key role in tailoring the selectivity and potency of such modulators by influencing binding site interactions. Future research may focus on synthesizing derivatives of this compound that are appended with reporter groups (e.g., fluorophores, biotin) to serve as specific probes for studying cellular processes.

Research AreaPotential Application of this compoundKey Structural FeaturesFuture Research Direction
Biological ProbesDevelopment of fluorescent or affinity-based probes for target identification and imaging.Aminopyridine scaffold for functionalization with reporter groups.Synthesis and evaluation of derivatized probes in cellular systems.
Biological ModulatorsDesign of selective inhibitors or activators for enzymes and receptors.Isobutyl group for tuning lipophilicity and binding affinity.Screening against a panel of biological targets to identify novel activities.
Biomolecular InteractionsModel compound for studying hydrogen bonding and hydrophobic interactions with proteins.Pyridine (B92270) nitrogen, amino group, and isobutyl substituent as key interaction points.Biophysical characterization of binding to model proteins.

Novel Materials Science Applications

The unique electronic and structural properties of the aminopyridine scaffold also make it a promising building block in materials science. The potential for hydrogen bonding and the presence of a π-conjugated system open up possibilities for creating materials with interesting optical and electronic properties.

Amines are versatile functional groups for polymer synthesis and modification. While there is no specific literature on the incorporation of this compound into polymers, primary amines, in general, are used in the synthesis of various polymers, including polyamides and polyimines. The presence of the pyridine ring could impart specific properties to the resulting polymer, such as thermal stability, conductivity, or the ability to coordinate with metal ions. Future research could explore the use of this compound as a monomer or a modifying agent in the creation of functional polymers for applications in areas like catalysis, sensing, or as components in electronic devices.

Substituted pyridines are known to exhibit fluorescence, and their optical properties can be tuned by altering the substituents on the pyridine ring. rsc.org The 2-aminopyridine core is a known fluorophore, and its derivatives are being explored for various applications, including as components of fluorescent probes. mdpi.com The isobutyl group, being an electron-donating alkyl group, could influence the photophysical properties of the aminopyridine scaffold, such as its absorption and emission wavelengths and quantum yield. There is a clear opportunity for future research to characterize the specific optical properties of this compound and to explore its potential in the design of novel fluorophores for applications in bioimaging, sensing, and optoelectronics.

Application AreaPotential Role of this compoundRelevant PropertiesFuture Research Direction
Polymeric MaterialsMonomer or functionalizing agent for specialty polymers.Reactive amino group and stable pyridine ring.Synthesis and characterization of polymers incorporating this moiety.
Fluorophore DesignCore scaffold for new fluorescent dyes.Potential for tunable fluorescence based on the aminopyridine structure.Detailed photophysical characterization and derivatization to optimize optical properties.

Environmental and Agricultural Chemical Relevance

The fate and impact of chemical compounds in the environment are of significant concern. Pyridine and its derivatives are found in the environment from both natural and anthropogenic sources. tandfonline.com The study of their environmental behavior and potential agricultural applications is an active area of research.

Based on studies of other aminopyridines, it can be inferred that this compound may exhibit some level of persistence in the environment. For instance, 2-aminopyridine degrades slowly in soil under both aerobic and anaerobic conditions. epa.gov The presence of the isobutyl group might affect its biodegradability and sorption to soil particles. The toxicity of aminopyridines to various organisms has been documented, with some derivatives showing use as bird repellents. epa.gov It is crucial to conduct specific studies on this compound to understand its environmental fate, ecotoxicity, and potential for bioaccumulation.

In the context of agriculture, pyridine-containing compounds are widely used as herbicides and pesticides. researchgate.net The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyridine ring. While there is no direct evidence of this compound being used as an agricultural chemical, its structure warrants investigation for potential herbicidal, insecticidal, or plant growth regulatory activities. Future research in this area would involve screening for such activities and evaluating its environmental safety profile.

Area of RelevancePotential Considerations for this compoundBasis of InferenceFuture Research Needs
Environmental FateMay exhibit slow degradation in soil and water.Data from studies on 2-aminopyridine. epa.govCompound-specific studies on biodegradation, soil sorption, and leaching.
EcotoxicityPotential for toxicity to non-target organisms.Toxicity data for other aminopyridines. epa.govAcute and chronic toxicity testing on representative aquatic and terrestrial species.
Agricultural ChemicalsPotential for development as a herbicide, insecticide, or plant growth regulator.Widespread use of pyridine derivatives in agriculture. researchgate.netScreening for biological activity against common agricultural pests and weeds.

Herbicidal and Pesticidal Agent Development

The pyridine scaffold is a key component in numerous agrochemicals, including herbicides and insecticides. researchgate.netepa.gov This has led researchers to investigate a wide array of pyridine derivatives for their potential to control pests and unwanted vegetation. researchgate.netacs.orgnih.gov

Many commercial herbicides are based on a pyridine ring structure. epa.gov Research into novel pyridine-containing compounds continues to yield promising results. For instance, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and shown to exhibit significant herbicidal activity, particularly against monocotyledonous plants. mdpi.com Similarly, imidazo[1,2-a]pyridine (B132010) derivatives have been studied for their phytotoxicity against various weeds. acs.org The herbicidal activity of pyridine carboxylic acids is well-established, and even small molecular modifications can lead to significant differences in their effectiveness against various plant species. cambridge.org

In the realm of insecticides, pyridine-based compounds are also prominent. researchgate.net Neonicotinoids, a major class of insecticides, are characterized by their pyridine ring structure. researchgate.net Ongoing research has demonstrated that various other pyridine derivatives possess insecticidal properties. For example, certain synthesized pyridine derivatives have shown high toxicity against the cowpea aphid (Aphis craccivora), with some compounds exhibiting activity several times greater than the commercial insecticide acetamiprid (B1664982). nih.govacs.org The development of new insecticides is driven by the need to overcome pest resistance to existing chemicals, and pyridine derivatives remain a promising area of exploration. acs.org

Table 1: Examples of Herbicidal and Pesticidal Activity in Pyridine Derivatives

Compound Class Activity Type Key Findings
Pyrido[2,3-d]pyrimidines Herbicidal Exhibited good activity against monocotyledonous plants like bentgrass. mdpi.com
Imidazo[1,2-a]pyridines Herbicidal Showed phytotoxicity against weeds such as Bidens pilosa. acs.org
Pyridine Carboxylic Acids Herbicidal Differential activity observed among various derivatives against canola, squash, and okra. cambridge.org
N-morpholinium ...-thiolate Insecticidal Demonstrated approximately 4-fold higher activity than acetamiprid against cowpea aphid. nih.gov
Thieno[2,3-c]isoquinolines Insecticidal A majority of the synthesized compounds were active against nymphs and adults of A. craccivora. acs.org
Functionalized Pyridines Insecticidal Derivatives showed high toxicological effectiveness against cowpea aphids, with some close in activity to acetamiprid. acs.org

Environmental Fate and Transformation Studies

The environmental fate of a chemical compound is crucial for assessing its potential impact and is influenced by its physical and chemical properties. orst.edu For pyridine and its derivatives, their journey in the environment is governed by both abiotic and biotic processes. tandfonline.comresearchgate.net These processes include degradation by sunlight (photolysis), water (hydrolysis), and microorganisms, as well as physical movement through soil and air. orst.edupesticidestewardship.org

Pyridine itself is readily degraded in soil by numerous bacteria. tandfonline.comresearchgate.net The biodegradability of pyridine derivatives can be significantly altered by the nature and position of substituents on the pyridine ring. tandfonline.comresearchgate.net The degradation of many simple pyridine derivatives in soil and sludge proceeds through hydroxylation, a process that can involve the incorporation of oxygen from water. tandfonline.comasm.org

The presence of an amine group, as in this compound, can also influence environmental behavior. Amines are added to some herbicide formulations to reduce volatility. beyondpesticides.org However, these amines can themselves become volatile and enter the atmosphere, where they can oxidize to form potent carcinogens like nitrosamines and nitroamines and contribute to the formation of fine particulate matter. beyondpesticides.org The environmental fate of pesticides is complex, with processes like adsorption to soil particles, movement in runoff water, and volatilization all playing a role. pesticidestewardship.orgoregonstate.edu The persistence of some pyridine herbicides in compost made from treated plant materials is a known issue, which has led to restrictions on their use. epa.gov

Table 2: General Environmental Processes for Pyridine and Amine-Containing Compounds

Process Description Influencing Factors
Biodegradation Breakdown by microorganisms in soil and water. tandfonline.comresearchgate.net Soil type, microbial population, nature and position of substituents on the pyridine ring. tandfonline.comresearchgate.net
Photolysis Degradation by sunlight on surfaces. orst.edupesticidestewardship.org Light intensity, presence of photosensitizers.
Hydrolysis Breakdown by reaction with water. orst.edupesticidestewardship.org pH, temperature.
Adsorption Binding of the compound to soil particles. pesticidestewardship.org Soil organic matter and clay content, chemical properties of the compound. pesticidestewardship.org
Volatilization Conversion of the compound into a vapor, which can then drift. pesticidestewardship.orgbeyondpesticides.org Temperature, vapor pressure of the compound. pesticidestewardship.orgbeyondpesticides.org
Runoff Movement of the compound from the application site in water. pesticidestewardship.org Rainfall intensity, soil type, solubility of the compound. pesticidestewardship.org

Interdisciplinary Research Opportunities

The versatile structure of the pyridine ring makes its derivatives valuable in a wide range of scientific disciplines beyond agriculture. researchgate.nettandfonline.comrsc.org This suggests that this compound could also be a candidate for investigation in these areas.

In medicinal chemistry , pyridine is a fundamental scaffold found in numerous FDA-approved drugs. rsc.orgnih.gov Pyridine derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.nettandfonline.comglobalresearchonline.net The nitrogen atom in the pyridine ring can form hydrogen bonds with biological receptors, which is a key factor in the pharmacological activity of many drugs. nih.gov The exploration of this compound and related compounds could lead to the discovery of new therapeutic agents.

In materials science , pyridine derivatives are being explored for various applications. They have been used to create luminescent liquid crystals, which have potential uses in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The nitrogen atom in the pyridine ring also allows these compounds to act as chelating agents for metal ions, leading to their use as fluorescent sensors for detecting heavy metals in the environment. mdpi.com Furthermore, theoretical studies have investigated polynitro-bridged pyridine derivatives as potential high-energy materials. researchgate.net The synthesis of novel pyridine derivatives remains an active area of research in industrial and engineering chemistry, indicating a continuous demand for these compounds in various applications. acs.org

The diverse applications of pyridine derivatives highlight the potential for interdisciplinary research involving this compound. Investigations into its biological activity could open doors in drug discovery, while studies of its photophysical or electrochemical properties could lead to new materials with unique functionalities.

Q & A

Q. What are the standard synthetic routes for 5-Isobutylpyridin-2-amine?

Methodological Answer: this compound is typically synthesized via condensation reactions between substituted pyridin-2-amines and aldehydes or ketones. For example:

  • Condensation with Aldehydes : React 5-substituted pyridin-2-amine with aromatic aldehydes under reflux in ethanol, followed by purification via silica gel chromatography (yields ~60–85%) .
  • Protection/Deprotection Strategies : Use protecting groups (e.g., 2,5-dimethylpyrrole) to stabilize reactive amino groups during alkylation or halogenation steps, followed by acidic deprotection (e.g., HCl/EtOH) to yield the final compound .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% required for pharmacological studies).
  • Structural Confirmation :
    • ¹H/¹³C NMR : Compare chemical shifts with reference spectra (e.g., δ ~6.5–8.0 ppm for pyridine protons, δ ~2.5 ppm for isobutyl CH₂ groups) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 165.1 for C₉H₁₄N₂) .
  • Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

  • Antibacterial Activity : Use agar diffusion assays against Staphylococcus aureus and E. coli with serial dilutions (1–100 µg/mL). Measure zones of inhibition and compare to controls (e.g., ciprofloxacin) .
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Enzyme Inhibition : Test against inducible nitric oxide synthase (iNOS) using colorimetric assays (e.g., Griess reagent for NO detection) .

Advanced Research Questions

Q. How can QSAR models be developed to predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Parameter Selection : Calculate steric (e.g., molar refractivity, SMR), electronic (e.g., Hammett constants), and lipophilic (Log P) parameters using software like MOE or Schrödinger .
  • Model Validation : Use partial least squares (PLS) regression with cross-validation (e.g., > 0.7, > 0.5). For antibacterial QSAR, prioritize Log P and SMR terms, as hydrophobicity and steric bulk correlate with membrane penetration .
  • Case Study : Derivatives with Log P ~2.5–3.0 and SMR > 40 showed 4-fold higher activity against Gram-positive bacteria .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings (e.g., distinguishing isobutyl CH₂ vs. pyridine protons) .
  • X-ray Crystallography : Confirm absolute configuration for chiral derivatives (e.g., 5-acetyl-2-amino-4-(thiophen-2-yl) analogs) .
  • Isotopic Labeling : Use ¹⁵N-labeled precursors to track amino group positions in ambiguous cases .

Q. What catalytic systems optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Transition Metal Catalysis : Pd/C or Ni catalysts enhance alkylation efficiency (e.g., 78% yield for 4-methyl-6-alkylpyridin-2-amine using Pd/C/H₂) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with comparable yields (70–75%) .
  • Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of hydrophobic intermediates .

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